2-(1-Piperazinyl)pyrimidine
CAS No.: 20980-22-7
VCID: VC21338086
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2-(1-Piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine, is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . It is an antagonist of alpha2-adrenergic receptors and serves as an active metabolite of various azapirones, including buspirone . This compound is synthesized from buspirone by the cytochrome P450 isoform CYP3A4 in human liver microsomes . Chemical Identifiers
Solubility2-(1-Piperazinyl)pyrimidine is soluble in various solvents, including DMF, DMSO, ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/ml . Alpha2-Adrenergic Receptor Antagonism2-(1-Piperazinyl)pyrimidine acts as an antagonist of alpha2-adrenergic receptors, which are involved in various physiological processes, including blood pressure regulation and neurotransmitter release. Its pA2 value in rat brain synaptosomes is reported as 6.8 . Anxiolytic ActivityThis compound exhibits anxiolytic-like activity in rats, as demonstrated by increased drinking in the Vogel punished drinking task at doses ranging from 1 to 4 mg/kg . It also reduces the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region, an effect that can be blocked by the serotonin (5-HT) receptor subtype 5-HT1A antagonist spiroxatrine . Other Activities2-(1-Piperazinyl)pyrimidine has been shown to inhibit decreases in gastrointestinal transit induced by clonidine in rats, with an ED50 of 0.8 mg/kg . Additionally, derivatives of this compound have been explored for their potential antidepressant, anxiolytic, and antipsychotic activities . Neurological EffectsStudies have indicated that compounds bearing the 1-(2-Pyrimidyl)piperazine moiety possess antidepressant, anxiolytic, and antipsychotic activity . Furthermore, 2-(1-Piperazinyl)pyrimidine has been investigated for its dopaminergic psychotherapeutic activity, including antipsychotic and antidepressant effects . Synthesis and DerivativesNovel derivatives of 2-(1-Piperazinyl)pyrimidine have been synthesized and screened for monoamine oxidase A and B inhibitory activity, showing potential as selective MAO-A inhibitors . These derivatives are part of ongoing research into the therapeutic applications of pyrimidine-based compounds. Safety and Handling2-(1-Piperazinyl)pyrimidine is classified as a hazardous substance with specific handling and storage requirements. It is sensitive to air and moisture, necessitating careful storage at -20°C . The compound is associated with several hazard phrases, including H225, H314, and H318, indicating flammability and potential harm to skin and eyes . |
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CAS No. | 20980-22-7 | ||||||||||||||||||
Product Name | 2-(1-Piperazinyl)pyrimidine | ||||||||||||||||||
Molecular Formula | C8H12N4 | ||||||||||||||||||
Molecular Weight | 164.21 g/mol | ||||||||||||||||||
IUPAC Name | 2-piperazin-1-ylpyrimidine | ||||||||||||||||||
Standard InChI | InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | ||||||||||||||||||
Standard InChIKey | MRBFGEHILMYPTF-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1CN(CCN1)C2=NC=CC=N2 | ||||||||||||||||||
Canonical SMILES | C1CN(CCN1)C2=NC=CC=N2 | ||||||||||||||||||
Appearance | colourless liquid | ||||||||||||||||||
Melting Point | 29 - 36 °C | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Synonyms | 1-(2-pyrimidinyl)piperazine 1-pyrimidinylpiperazine MJ 13653 MJ-13653 |
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PubChem Compound | 88747 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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